molecular formula C20H24FN3OS B2457348 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 866136-82-5

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2457348
CAS No.: 866136-82-5
M. Wt: 373.49
InChI Key: FQGUTZLKVJPDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. Its molecular structure, which incorporates a fluoro-substituted phenyl ring, a methylpiperazine group, and a (4-methylphenyl)sulfanyl acetamide moiety, is characteristic of compounds designed to modulate key cellular signaling pathways . Compounds with similar structural features, such as phenylpiperazine and fluorophenyl groups, are frequently investigated for their potential to treat various hyperproliferative disorders. For instance, structurally related molecules have been identified and patented for their utility as kinase inhibitors, including VEGFR-2 tyrosine kinase inhibitors, which play a critical role in angiogenesis and tumor growth . Other research on quinazoline derivatives containing fluoro-phenyl groups highlights their application as selective Aurora Kinase B (AURKB) inhibitors, demonstrating efficacy in human cancer-derived cells and oral activity in mouse models . Furthermore, patents covering compounds with piperazine and fluorophenyl components detail their use in treating cytokine release syndrome, indicating a broader therapeutic potential in immune modulation . The specific arrangement of its functional groups suggests this compound may act by targeting ATP-binding sites or allosteric sites on kinase domains, thereby interfering with signal transduction that drives cell proliferation and survival. This product is intended for research purposes such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies to further optimize lead compounds for drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c1-15-3-6-17(7-4-15)26-14-20(25)22-16-5-8-19(18(21)13-16)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGUTZLKVJPDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Acetamide Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide, with CAS number 866136-82-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its inhibitory activities against specific enzymes and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C25H26FN3OS, with a molecular weight of 435.56 g/mol. The compound features a piperazine ring, a fluorinated phenyl group, and a sulfanyl acetamide moiety, which are critical for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are sought after for their applications in treating hyperpigmentation disorders.

Inhibitory Effects

In vitro assays have demonstrated that derivatives of compounds containing similar structural motifs exhibit significant inhibitory activity against tyrosinase. For instance, related compounds showed IC50 values ranging from 0.19 to 1.72 μM, indicating potent inhibition at low concentrations .

CompoundIC50 (μM)Reference
Compound A0.19 ± 0.02
Compound B1.72 ± 0.15
This compoundTBDCurrent Study

Docking Studies

Computational docking studies have been employed to elucidate the binding interactions between this compound and the active site of tyrosinase. The results suggest that the fluorinated phenyl group enhances binding affinity by forming critical interactions with amino acid residues in the enzyme's active site .

Case Studies

Case Study 1: Melanin Production Inhibition
A study conducted on mouse melanoma cells revealed that treatment with this compound resulted in a significant reduction in melanin synthesis compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity.

Case Study 2: Skin Lightening Agents
In a clinical trial evaluating skin lightening agents, compounds structurally related to this compound were included due to their promising preliminary data on safety and efficacy. Results indicated that participants using formulations containing these compounds experienced a noticeable reduction in skin pigmentation over eight weeks.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions, starting with sulfonation or coupling of aromatic intermediates. For example:

  • Step 1 : Functionalization of the phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2 : Thioether linkage formation between the acetamide and 4-methylphenylsulfanyl group using a base (e.g., triethylamine) to deprotonate thiol intermediates .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical to achieving >90% purity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry of the fluoro and piperazino groups. Aromatic proton signals at δ 7.2–7.8 ppm confirm substitution patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 421.53 .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against kinases or phosphatases (e.g., EGFR or PI3K) using fluorogenic substrates. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selective toxicity .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can researchers elucidate the structure-activity relationship (SAR) for this compound’s biological activity?

  • Analog Synthesis : Modify the 4-methylpiperazino group (e.g., replace with morpholino or pyrrolidino) and compare IC50_{50} values .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify hydrogen-bonding interactions using SHELX software for refinement .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity .

Q. How should contradictory data in biological activity across studies be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding kinetics if enzyme assays show discrepancies) .

Q. What strategies are effective for improving metabolic stability and pharmacokinetics?

  • Prodrug Design : Mask the acetamide group with ester linkages to enhance oral bioavailability .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., fluorophenyl oxidation) using liver microsomes .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2.5, improving solubility .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Dosing Regimen : Conduct pharmacokinetic studies (IV and oral) to determine half-life and bioavailability .
  • Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels and histopathology in rodent models .
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance tumor targeting in xenograft models .

Q. How can computational modeling address gaps in mechanistic understanding?

  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide synthesis .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions of the sulfanyl and acetamide groups .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP interactions early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.